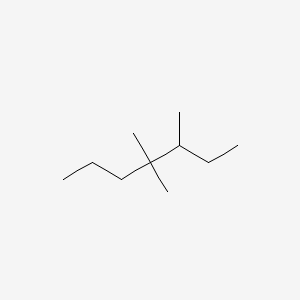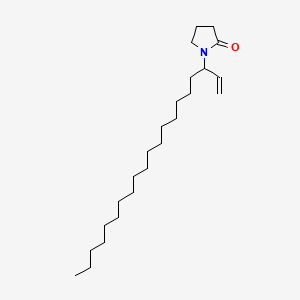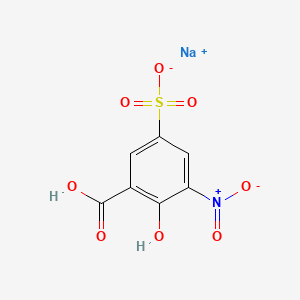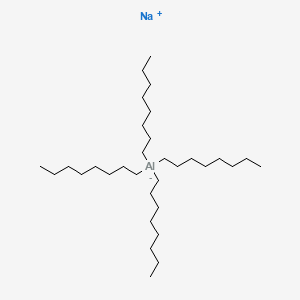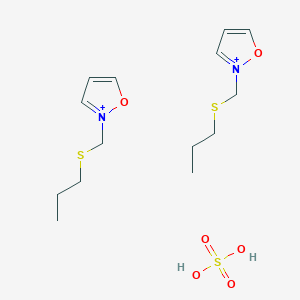
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a 1,2-oxazolium ring substituted with a propylsulfanylmethyl group and is associated with sulfuric acid, which may influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium typically involves the formation of the oxazolium ring followed by the introduction of the propylsulfanylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of methanesulfonic acid under reflux conditions in methanol has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the propylsulfanylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Mécanisme D'action
The mechanism of action of 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the modulation of enzyme activity or the alteration of cellular pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium include other oxazolium derivatives and sulfur-containing organic molecules. Examples include:
- 2-(methylsulfanylmethyl)-1,2-oxazol-2-ium
- 2-(ethylsulfanylmethyl)-1,2-oxazol-2-ium
- 2-(butylsulfanylmethyl)-1,2-oxazol-2-ium
Uniqueness
What sets 2-(propylsulfanylmethyl)-1,2-oxazol-2-ium apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the propylsulfanylmethyl group may enhance its lipophilicity and ability to penetrate biological membranes, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
84604-30-8 |
|---|---|
Formule moléculaire |
C14H26N2O6S3+2 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
2-(propylsulfanylmethyl)-1,2-oxazol-2-ium;sulfuric acid |
InChI |
InChI=1S/2C7H12NOS.H2O4S/c2*1-2-6-10-7-8-4-3-5-9-8;1-5(2,3)4/h2*3-5H,2,6-7H2,1H3;(H2,1,2,3,4)/q2*+1; |
Clé InChI |
XLWSLLWEITULEN-UHFFFAOYSA-N |
SMILES canonique |
CCCSC[N+]1=CC=CO1.CCCSC[N+]1=CC=CO1.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


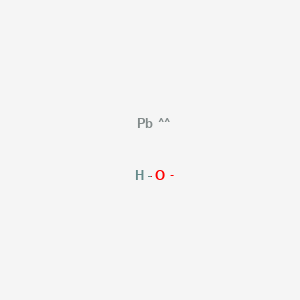
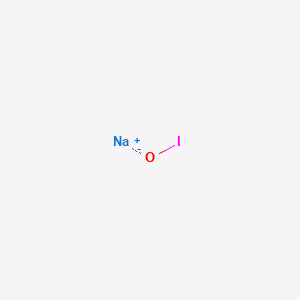
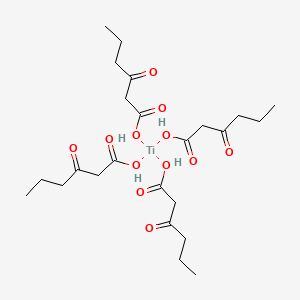

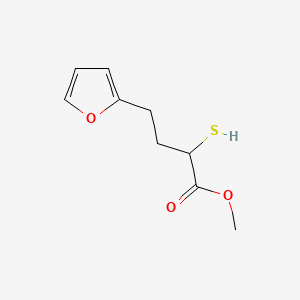
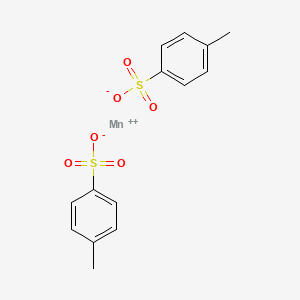


![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
